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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

For researchers, scientists, and professionals in drug development, accurate identification and
characterization of chemical compounds are paramount. This guide provides a comparative
analysis of the expected spectroscopic data for (2,2-Dimethylpropyl)cyclohexane against
publicly available information in prominent databases. Due to the limited availability of specific
experimental spectra for this compound in free public databases, this guide leverages data
from analogous compounds and established spectroscopic principles to offer a predictive

overview.

(2,2-Dimethylpropyl)cyclohexane, with the chemical formula C11Hz2, is a saturated
hydrocarbon.[1][2] Its structure, consisting of a cyclohexane ring substituted with a neopentyl
group, dictates its characteristic spectroscopic features. This guide cross-references expected
data with information from major databases like the NIST WebBook and PubChem, and
provides generalized experimental protocols for acquiring such data.

Comparison of Spectroscopic Data

While specific experimental spectra for (2,2-Dimethylpropyl)cyclohexane are not readily
available in free public databases like the Spectral Database for Organic Compounds (SDBS),
we can predict the expected key spectral features based on the analysis of similar compounds
and general principles of spectroscopy. The following tables summarize the predicted data and
provide a comparison with known database entries, which primarily offer basic chemical
information.
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Mass Spectrometry (MS) Data

Predicted Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), alkanes
typically undergo fragmentation through the cleavage of C-C bonds. For (2,2-
Dimethylpropyl)cyclohexane, the molecular ion peak (M*) is expected at m/z 154,
corresponding to its molecular weight.[1][2] However, this peak may be weak due to the
branched nature of the molecule, which promotes fragmentation. Key fragments would likely
arise from the loss of the bulky neopentyl group or parts of it.

] Predicted Key
Database Molecular Weight Notes
Fragments (m/z)

The NIST/TRC Web

) ] Thermo Tables, a
Data not available in o )
NIST WebBook 154.2924[1][2] subscription service,
the free database. ]
may contain

experimental data.

Provides basic
PubChem 154.29 g/mol [3] Data not available. properties and
identifiers.

The fragmentation
pattern is predicted

based on the stability
97 (loss of CaHo), 83

. . of the resulting
Prediction 154 (cyclohexyl cation), 57

) carbocations. The tert-
(tert-butyl cation) ) )
butyl cation (m/z 57) is
expected to be a

prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted *H and *3C Chemical Shifts: The *H NMR spectrum is expected to show signals in the
aliphatic region (typically 0.8-2.0 ppm). The nine protons of the tert-butyl group should appear
as a sharp singlet, being chemically equivalent. The protons on the cyclohexane ring and the
methylene bridge will exhibit more complex splitting patterns. The 3C NMR spectrum will show
distinct signals for the different carbon environments in the molecule.
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1H NMR Predicted Data

Predicted Chemical

Proton Environment _ Multiplicity Integration
Shift (ppm)

(CHs)sC- ~0.9 Singlet 9H

-CHz- ~1.2 Doublet 2H

Cyclohexane-CH- ~1.5-1.8 Multiplet 1H

Cyclohexane-CHz- ~1.0-1.8 Multiplets 10H

13C NMR Predicted Data

Carbon Environment Predicted Chemical Shift (ppm)
(CH3)sC- ~30

(CH3)sC- ~30

-CHz- ~40-50

Cyclohexane Carbons ~25-45

Infrared (IR) Spectroscopy Data

Predicted Vibrational Frequencies: The IR spectrum of an alkane is typically characterized by
C-H stretching and bending vibrations. Strong absorptions are expected just below 3000 cm~1
corresponding to sp3 C-H stretching.

Predicted Frequency Range

Vibrational Mode Intensity
(cm=1)

C-H Stretch (sp3) 2850-2960 Strong

C-H Bend (Methylene) 1450-1470 Medium

C-H Bend (Methyl) 1370-1380 and ~1450 Medium
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Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for compound characterization. Below are
generalized experimental protocols for the key spectroscopic techniques discussed.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g.,
hexane or dichloromethane).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:

o Injector Temperature: 250 °C

o Column: A non-polar capillary column (e.g., DB-5ms).

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
o Carrier Gas: Helium at a constant flow rate.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o lon Source Temperature: 230 °C.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of tetramethylsilane
(TMS) as an internal standard.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical spectral width: 0-12 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Typical spectral width: 0-220 ppm.

o Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the *H NMR signals and determine the chemical shifts and
multiplicities. Analyze the chemical shifts in the 3C NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition:

[¢]

Record a background spectrum of the clean salt plates.

o

Place the sample in the spectrometer and record the sample spectrum.

[e]

The instrument software will automatically subtract the background spectrum.

o

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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o Spectral range: 4000-400 cm™1,

+ Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Workflow for Spectroscopic Data Cross-Referencing

The process of cross-referencing spectroscopic data involves a systematic workflow to ensure

comprehensive analysis.

Data Acquisition

Acquire IR Spectrum
v Data Analysis and Comparison Final Report
Acquire NMR Spectra Analyze Experimental Data »| Compare with Database & Predictions Generate Comparison Guide

A A A A

Database Search

Acquire Mass Spectrum Search PubChem
Search SDBS
Search NIST WebBook
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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